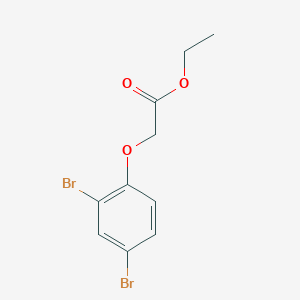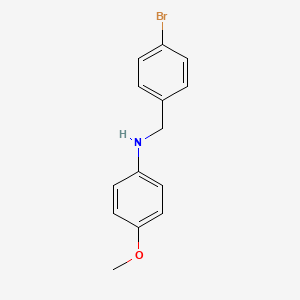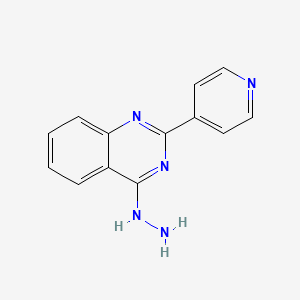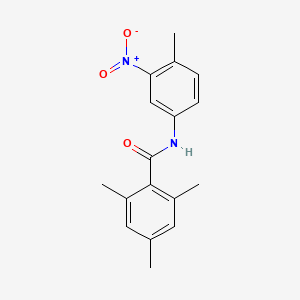
N'-(4-bromobenzylidene)-3-(2-naphthyl)-1H-pyrazole-5-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of pyrazole derivatives, including compounds similar to N'-(4-bromobenzylidene)-3-(2-naphthyl)-1H-pyrazole-5-carbohydrazide, often involves multicomponent reactions (MCRs) that are favored for their efficiency and the ability to form complex molecules in a single step. MCRs are a cornerstone in the synthesis of bioactive pyrazole derivatives due to their pot, atom, and step economy (Diana Becerra, R. Abonía, J. Castillo, 2022).
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is characterized by the presence of nitrogen atoms within the ring, contributing to their ability to interact with various biological targets. The structural analysis and modifications on the pyrazole core can significantly impact their binding affinity and selectivity towards specific receptors or enzymes, highlighting the importance of molecular structure in the development of therapeutically relevant compounds (Issam Ameziane El Hassani et al., 2023).
Chemical Reactions and Properties
Pyrazole derivatives undergo various chemical reactions, including cycloadditions, substitutions, and transformations that enable the synthesis of complex molecules with diverse functionalities. These reactions are fundamental in tailoring the chemical properties of the pyrazole core for specific applications, ranging from medicinal chemistry to material science (Z. Kibou et al., 2023).
Physical Properties Analysis
The physical properties of pyrazole derivatives, such as solubility, melting point, and stability, are crucial for their application in different fields. These properties can be modulated through structural modifications, affecting their processability, formulation, and biological activity. Understanding the relationship between structure and physical properties is essential for the development of pyrazole-based compounds with optimized performance (Dorota Chlebosz et al., 2023).
Applications De Recherche Scientifique
Antioxidant Activity Analysis
Analytical methods for determining antioxidant activity, such as the Oxygen Radical Absorption Capacity (ORAC) and the Ferric Reducing Antioxidant Power (FRAP) tests, play a crucial role in assessing the potential of compounds like N'-(4-bromobenzylidene)-3-(2-naphthyl)-1H-pyrazole-5-carbohydrazide in various applications, including food engineering, medicine, and pharmacy. These methods are based on spectrophotometry, which monitors the characteristic colors or the discoloration of solutions being analyzed (Munteanu & Apetrei, 2021).
Heterocyclic Compounds in Drug Development
Heterocyclic compounds, including quinoxalines and pyrazolines, are pivotal in drug development due to their wide range of medicinal properties. For instance, pyrazoline derivatives have been identified for their antimicrobial, anti-inflammatory, and anticancer activities. This underscores the importance of N'-(4-bromobenzylidene)-3-(2-naphthyl)-1H-pyrazole-5-carbohydrazide and similar compounds in pharmaceutical research (Shaaban, Mayhoub, & Farag, 2012).
Environmental Impact of Brominated Compounds
Research on novel brominated flame retardants and their occurrence in indoor air, dust, and consumer goods highlights the environmental aspect of brominated compounds. This research is crucial for understanding the ecological footprint and potential health impacts of compounds with brominated structural elements (Zuiderveen, Slootweg, & de Boer, 2020).
Synthesis and Applications of Pyrazole Derivatives
The synthesis of pyrazole derivatives via multicomponent reactions (MCRs) is significant for developing biologically active molecules. These compounds, including those related to N'-(4-bromobenzylidene)-3-(2-naphthyl)-1H-pyrazole-5-carbohydrazide, exhibit a broad spectrum of activities, such as antibacterial, anticancer, and antioxidant activities. This highlights the compound's potential in contributing to new therapeutic agents (Becerra, Abonía, & Castillo, 2022).
Propriétés
IUPAC Name |
N-[(E)-(4-bromophenyl)methylideneamino]-3-naphthalen-2-yl-1H-pyrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15BrN4O/c22-18-9-5-14(6-10-18)13-23-26-21(27)20-12-19(24-25-20)17-8-7-15-3-1-2-4-16(15)11-17/h1-13H,(H,24,25)(H,26,27)/b23-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGHMAEMHSAWVKV-YDZHTSKRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=NNC(=C3)C(=O)NN=CC4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=NNC(=C3)C(=O)N/N=C/C4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15BrN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-methoxyphenyl)-2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B5597471.png)

![1-{[2-(3-chlorophenyl)-7-fluoro-3-quinolinyl]methyl}-3-piperidinol](/img/structure/B5597480.png)


![2-pyridinyl[2-(2-pyridinylamino)phenyl]amine](/img/structure/B5597490.png)


![N-(2-bromophenyl)-N-{2-[2-(2,3-dihydro-1,4-benzodioxin-5-ylmethylene)hydrazino]-2-oxoethyl}methanesulfonamide](/img/structure/B5597526.png)
![(3aR*,6S*)-7-(6,7-dihydro-5H-imidazo[1,5-a][1,4]diazepin-8(9H)-ylcarbonyl)-2-(4-fluorophenyl)-2,3,7,7a-tetrahydro-3a,6-epoxyisoindol-1(6H)-one](/img/structure/B5597541.png)

![(1S*,5R*)-6-(3-methyl-2-buten-1-yl)-3-[(5-methylimidazo[1,2-a]pyridin-2-yl)carbonyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5597557.png)

